4-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[2-[(3,5-dimethoxyphenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-18-15-9-14(10-16(11-15)19-2)12-20-8-5-13-3-6-17-7-4-13;/h9-11,13,17H,3-8,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDNUYFLXDPAKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCCC2CCNCC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article examines its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine core with a substituted benzyl ether moiety, which may influence its interaction with biological targets. The molecular formula is with a molecular weight of approximately 251.79 g/mol.
Research indicates that compounds with piperidine structures often exhibit significant interactions with neurotransmitter systems, particularly those involving dopamine and norepinephrine transporters. Studies have shown that derivatives of piperidine can inhibit the dopamine transporter (DAT) and norepinephrine transporter (NET), suggesting potential applications in treating neuropsychiatric disorders .
1. Neurotransmitter Interaction
- Dopamine Transporter (DAT) : Compounds similar to this compound have demonstrated high affinity for DAT, which is crucial in the context of disorders like ADHD and substance abuse .
- Norepinephrine Transporter (NET) : Moderate to high affinity for NET has also been observed, indicating potential for use in mood disorders .
2. Enzyme Inhibition
- Acetylcholinesterase (AChE) : Piperidine derivatives have shown promising results as AChE inhibitors, which are significant in the treatment of Alzheimer's disease and other cognitive impairments .
- Urease Inhibition : Compounds have also been evaluated for urease inhibitory activity, which is relevant in treating infections caused by urease-producing bacteria .
3. Antibacterial Activity
Piperidine compounds have exhibited varying degrees of antibacterial activity against several strains:
- Salmonella typhi : Moderate to strong inhibition noted.
- Bacillus subtilis : Similar activity levels observed.
- Other strains such as Escherichia coli and Staphylococcus aureus showed weaker responses .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Nithiya et al. (2011) | Evaluated piperidine derivatives for their role in controlling plasma glucose and insulin levels, highlighting their potential in diabetes management. |
| Kumar et al. (2009) | Investigated anti-cancer properties of piperidine-based compounds, demonstrating significant tumor growth inhibition in vitro. |
| Aziz-ur-Rehman et al. (2011) | Reported on the broad pharmacological effects of sulfamoyl-substituted piperidines, including antibacterial and enzyme inhibitory activities. |
Chemical Reactions Analysis
3.1. Reactivity and Functionalization
The piperidine ring in this compound can undergo various chemical reactions:
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N-Alkylation : The nitrogen atom in the piperidine ring can be alkylated using various alkyl halides to introduce different substituents.
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Reduction Reactions : The methoxy groups can be reduced under specific conditions to yield phenolic compounds, which may exhibit different biological activities.
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Oxidation Reactions : Under oxidative conditions, the methoxy groups can be converted into carbonyl functionalities, potentially altering the pharmacological profile of the compound.
3.2. Biological Activity and Mechanism of Action
Preliminary studies suggest that 4-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride exhibits significant biological activity. Its structural similarity to other piperidine derivatives allows it to interact with various biological targets including:
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Receptor Binding Studies : Interaction studies typically involve assessing how this compound binds to specific receptors, which can elucidate its mechanism of action and potential therapeutic benefits.
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In Vitro and In Vivo Studies : Various assays are conducted to determine the efficacy and safety profile of this compound in biological systems .
Comparative Analysis with Related Compounds
To understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride | Contains dimethyl instead of dimethoxy groups; potential variations in biological activity. | |
| 2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride | Structural isomer; different position of substituents may affect receptor binding. |
The presence of both methoxy groups and the specific benzyl ether linkage distinguishes this compound from others, potentially enhancing its pharmacological profile.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 3,5-dimethoxybenzyl group in the target compound likely enhances hydrophilicity compared to lipophilic groups like diphenylmethoxy or trifluoromethyl .
- Molecular Weight : The target compound’s higher molecular weight (~357.8 vs. 303.83 for 4-(diphenylmethoxy)piperidine-HCl) reflects its extended ethoxyethyl chain and methoxy groups .
Physicochemical and Pharmacological Properties
Solubility and Stability
- 4-(Diphenylmethoxy)piperidine hydrochloride: Limited solubility data are reported, but its hydrochloride salt suggests moderate water solubility .
- Target Compound : The ethoxyethyl chain and methoxy groups may improve aqueous solubility compared to analogs with bulky aromatic substituents (e.g., diphenylmethoxy) .
Pharmaceutical Potential
Agrochemical Utility
- 4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride : Demonstrated efficacy in crop protection agents due to its heterocyclic substituents .
- Target Compound : The ethoxyethyl linker may enhance systemic mobility in plants, improving pesticidal activity.
Regulatory and Environmental Considerations
- Regulatory Status : Analogs like 4-(diphenylmethoxy)piperidine-HCl are listed in regulatory databases (e.g., IECSC, ChemView) but lack comprehensive safety assessments .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride?
- Methodology : Synthesis typically involves multi-step protocols:
- Intermediate Preparation : Formation of the piperidine core via hydrogenation of pyridine derivatives (e.g., using Pd/C under H₂) .
- Functionalization : Ethoxylation of the piperidine intermediate using reagents like 3,5-dimethoxybenzyl chloride under basic conditions (e.g., NaOH in dichloromethane) .
- Quaternization : Hydrochloride salt formation via HCl gas or aqueous HCl .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.7–3.8 ppm, piperidine ring protons at δ 1.5–2.8 ppm) .
- HPLC : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 336.2) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst Screening : Pd/C vs. Raney Ni for hydrogenation steps (Pd/C offers higher selectivity for piperidine formation) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance ethoxylation efficiency compared to THF .
- Kinetic Studies : Monitoring by TLC or in-situ IR to identify rate-limiting steps (e.g., benzylation) .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride, where methoxy groups show predictable shifts) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and validate experimental NMR assignments .
Q. What are the key considerations for designing structure-activity relationship (SAR) studies?
- Functional Group Variation : Modify dimethoxybenzyl or ethoxyethyl groups to assess impact on bioactivity (e.g., replacing methoxy with hydroxy for polarity studies) .
- Receptor Docking : Use molecular docking tools (e.g., AutoDock Vina) to predict interactions with targets like GPCRs or ion channels .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (PEL: <1 mg/m³) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How should stability and storage conditions be managed?
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis .
- Stability Tests : Monitor degradation via HPLC every 6 months; shelf life >2 years under recommended conditions .
Data Analysis and Reproducibility
Q. What strategies ensure reproducibility in synthetic protocols?
- Detailed Logging : Document reaction parameters (e.g., stirring speed, solvent grade) .
- Batch Testing : Replicate reactions ≥3 times to calculate mean yields and standard deviations .
- Reference Standards : Use commercial piperidine derivatives (e.g., 4-methoxypiperidine HCl) for calibration .
Q. How can researchers validate biological activity findings?
- Positive Controls : Compare with known bioactive piperidines (e.g., haloperidol for dopamine receptor assays) .
- Dose-Response Curves : Use ≥5 concentrations to calculate IC₅₀/EC₅₀ values .
Tables for Comparative Analysis
Table 1 : Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperidine formation | 3,5-Dimethylpyridine, Pd/C, H₂ | 78 | |
| Ethoxylation | 3,5-Dimethoxybenzyl chloride, NaOH | 65 | |
| Salt formation | HCl (g), EtOH | 92 |
Table 2 : Stability Under Accelerated Conditions (40°C/75% RH)
| Time (months) | Purity (%) | Degradation Products |
|---|---|---|
| 0 | 99.5 | None |
| 6 | 98.1 | 3,5-Dimethoxybenzoic acid |
| 12 | 95.3 | Ethylpiperidine isomer |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
